molecular formula C16H12N4O4 B587041 MBOTAD PRECURSOR CAS No. 144397-34-2

MBOTAD PRECURSOR

Cat. No.: B587041
CAS No.: 144397-34-2
M. Wt: 324.296
InChI Key: FODRMGLRJSXPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione involves the reaction of 6-methoxy-2-benzoxazole with 4-phenyl-1,2,4-triazolidine-3,5-dione. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography to obtain a product with a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione is widely used in scientific research, particularly in:

Mechanism of Action

The compound acts as a fluorescent label by reacting with vitamin D derivatives to form a fluorescent complex. This complex can then be detected and quantified using HPLC. The molecular targets include vitamin D metabolites, and the pathways involved are those related to the metabolism and function of vitamin D in the body .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,2,4-triazoline-3,5-dione
  • 2,4-Diphenyl-6-methylpyrylium tetrafluoroborate
  • 9-Phenylanthracene

Uniqueness

4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific application as a fluorescent label for vitamin D derivatives. Its stability and reactivity make it particularly suitable for HPLC analysis, distinguishing it from other similar compounds .

Properties

CAS No.

144397-34-2

Molecular Formula

C16H12N4O4

Molecular Weight

324.296

IUPAC Name

4-[4-(6-methoxy-1,3-benzoxazol-2-yl)phenyl]-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C16H12N4O4/c1-23-11-6-7-12-13(8-11)24-14(17-12)9-2-4-10(5-3-9)20-15(21)18-19-16(20)22/h2-8H,1H3,(H,18,21)(H,19,22)

InChI Key

FODRMGLRJSXPDX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N4C(=O)NNC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.